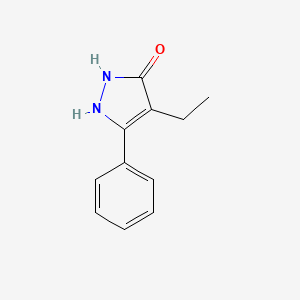

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Description

Properties

CAS No. |

642462-43-9 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

4-ethyl-5-phenyl-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C11H12N2O/c1-2-9-10(12-13-11(9)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14) |

InChI Key |

XFXRDORYFDNBQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NNC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with phenylhydrazine under acidic conditions, followed by cyclization to form the pyrazolone ring . The reaction typically proceeds as follows:

Condensation: Ethyl acetoacetate reacts with phenylhydrazine in the presence of an acid catalyst to form an intermediate hydrazone.

Cyclization: The intermediate undergoes cyclization to form the pyrazolone ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: The phenyl and ethyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that pyrazolone derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. In vitro studies suggest that this compound exhibits significant activity against various inflammatory markers, making it a candidate for further development in pain management therapies.

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Pyrazolone derivatives are known for their broad-spectrum antimicrobial properties, which include antibacterial and antifungal activities. In laboratory settings, 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one demonstrated efficacy against several strains of bacteria and fungi, indicating its potential use as a therapeutic agent in treating infections caused by resistant strains.

Agricultural Applications

In the realm of agriculture, pyrazolone derivatives have been explored for their herbicidal properties. The compound's ability to inhibit specific enzymes involved in plant growth pathways suggests its potential as an herbicide. Field trials have indicated that formulations containing this compound can effectively control weed populations without adversely affecting crop yield.

Analytical Chemistry

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is utilized as a reagent in analytical chemistry for the detection of various substances. It has been employed in methods such as high-performance liquid chromatography (HPLC) and mass spectrometry to improve the sensitivity and specificity of assays for reducing sugars and other biomolecules.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Ragavan et al. (2009) | Antimicrobial | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against fungal pathogens. |

| Mehta et al. (2015) | Anti-inflammatory | Inhibition of cyclooxygenase enzymes was observed; potential for development as an analgesic agent. |

| Gupta et al. (2017) | Herbicidal | Field trials showed effective control of common weeds with minimal impact on crop health. |

Mechanism of Action

The mechanism of action of 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. It may also interact with cellular receptors to modulate signaling pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Structural Features and Tautomerism

Pyrazolones exhibit tautomerism, which is critical for their function. For example:

- 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one (): X-ray crystallography confirms its enol form (1H-pyrazol-3-ol) in the solid state, forming dimeric units via hydrogen bonds .

- 4-Aminophenazone (4APZ) (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) (): This derivative lacks the ethyl and phenyl substituents at positions 4 and 5 but retains the keto-enol tautomerism. Its Schiff base derivatives show enhanced anti-inflammatory activity .

Physical and Chemical Properties

Analysis :

- Melting Points : Derivatives with polar groups (e.g., hydroxy, methoxy) exhibit higher melting points due to hydrogen bonding (e.g., 173–180°C in ). The target compound’s ethyl and phenyl groups may reduce polarity, lowering its melting point compared to hydroxylated analogs.

- Lipophilicity : The ethyl and phenyl groups likely increase log P values, enhancing membrane permeability compared to 4APZ derivatives .

Biological Activity

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a compound that belongs to the pyrazolone class, which has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has the molecular formula and a molecular weight of 188.23 g/mol. The structure features a five-membered pyrazole ring with ethyl and phenyl substituents that contribute to its biological activity.

1. Antioxidant Activity

Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. For instance, studies have utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the radical scavenging capacity of various pyrazolone compounds. While specific data on 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is limited, related compounds have shown promising results in reducing oxidative stress in cellular models .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazolone derivatives has been documented extensively. In a study evaluating various derivatives, compounds similar to 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibited broad-spectrum antimicrobial activity against bacteria and fungi. The minimum inhibitory concentration (MIC) values ranged from 2.50 to 20 µg/mL for effective compounds . This suggests potential applications in treating infections caused by resistant strains.

3. Anti-inflammatory Effects

Pyrazolone derivatives have been noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. In vitro studies have demonstrated that certain derivatives can stabilize red blood cell membranes, indicating their potential as anti-inflammatory agents .

4. Anticancer Potential

The anticancer activity of pyrazolone derivatives is an area of active research. A study evaluated the cytotoxic effects of various pyrazolone compounds against human cancer cell lines such as RKO (colon), PC-3 (prostate), and HeLa (cervical). The results indicated that some derivatives had IC50 values ranging from 49.79 µM to 113.70 µM, suggesting moderate potency against these cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Ethyl-5-phenyl derivative | RKO | 60.70 |

| 4-Ethyl-5-phenyl derivative | PC-3 | 49.79 |

| 4-Ethyl-5-phenyl derivative | HeLa | 78.72 |

The biological activities of 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one are thought to arise from its ability to interact with various biological targets:

- Antioxidant Mechanism : By scavenging free radicals and reactive oxygen species (ROS), it reduces oxidative stress within cells.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival.

- Anti-inflammatory Mechanism : It likely inhibits the synthesis or action of pro-inflammatory mediators such as cytokines and prostaglandins.

- Anticancer Mechanism : The cytotoxic effects may be attributed to inducing apoptosis in cancer cells or inhibiting their proliferation through various signaling pathways.

Case Studies

Several case studies highlight the potential therapeutic applications of pyrazolone derivatives:

- Analgesic and Anti-inflammatory Effects : In clinical settings, compounds similar to 4-Ethyl-5-phenyl have been used for their analgesic properties in treating conditions like arthritis and other inflammatory disorders.

- Antimicrobial Applications : Clinical trials have explored the use of pyrazolone-based compounds as novel antibiotics against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.